molecular formula C13H12N4O2 B14315850 N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea CAS No. 106344-89-2

N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea

Cat. No.: B14315850
CAS No.: 106344-89-2
M. Wt: 256.26 g/mol
InChI Key: UJIUVDKYCSGEGS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea typically involves the reaction of N-phenyl-N-[(pyridin-3-yl)methyl]urea with nitrosating agents. Common synthetic routes include:

Chemical Reactions Analysis

N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which N-Nitroso-N’-phenyl-N-[(pyridin-3-yl)methyl]urea exerts its effects involves the formation of reactive intermediates that can interact with DNA and other cellular components. The nitroso group can form diazonium ions, which are highly reactive and can lead to mutations and other cellular damage . Molecular targets include DNA, proteins, and other cellular macromolecules .

Comparison with Similar Compounds

Properties

CAS No.

106344-89-2

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

1-nitroso-3-phenyl-1-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C13H12N4O2/c18-13(15-12-6-2-1-3-7-12)17(16-19)10-11-5-4-8-14-9-11/h1-9H,10H2,(H,15,18)

InChI Key

UJIUVDKYCSGEGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(CC2=CN=CC=C2)N=O

Origin of Product

United States

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